![molecular formula C22H24N6O B5637300 N-phenyl-5-{[4-(3-pyridinylmethyl)-1,4-diazepan-1-yl]carbonyl}-2-pyrimidinamine](/img/structure/B5637300.png)
N-phenyl-5-{[4-(3-pyridinylmethyl)-1,4-diazepan-1-yl]carbonyl}-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds like N-phenyl-5-{[4-(3-pyridinylmethyl)-1,4-diazepan-1-yl]carbonyl}-2-pyrimidinamine often involves multi-step reactions. For instance, compounds with similar structural features have been synthesized through reactions involving formaldehyde, diamines, and diazonium salts. A typical example is the synthesis of related compounds through reactions of formaldehyde and 2,2-dimethyl-1,3-propanediamine with p-methoxycarbonylbenzenediazonium chloride, showcasing the complexity and intricacy of such synthetic routes (Moser, Bertolasi, & Vaughan, 2005).
Molecular Structure Analysis
The molecular structure of N-phenyl-5-{[4-(3-pyridinylmethyl)-1,4-diazepan-1-yl]carbonyl}-2-pyrimidinamine and related compounds is characterized by the presence of multiple ring systems, such as pyrimidine, diazepane, and phenyl groups. X-ray crystallography has been a crucial tool in determining the structures, revealing aspects like chair conformations of six-membered rings and the orientation of triazene moieties (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
Chemical reactions involving compounds like N-phenyl-5-{[4-(3-pyridinylmethyl)-1,4-diazepan-1-yl]carbonyl}-2-pyrimidinamine often include carbonylation, where a carbonyl group (CO) is introduced into the molecule. For example, carbonylative synthesis methods have been developed to introduce phthalimide motifs, highlighting the versatility and reactivity of these compounds (Fu, Ying, & Wu, 2019).
properties
IUPAC Name |
(2-anilinopyrimidin-5-yl)-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c29-21(19-15-24-22(25-16-19)26-20-7-2-1-3-8-20)28-11-5-10-27(12-13-28)17-18-6-4-9-23-14-18/h1-4,6-9,14-16H,5,10-13,17H2,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBHJPBAOHKAEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CN=C(N=C2)NC3=CC=CC=C3)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-5-{[4-(3-pyridinylmethyl)-1,4-diazepan-1-yl]carbonyl}-2-pyrimidinamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.